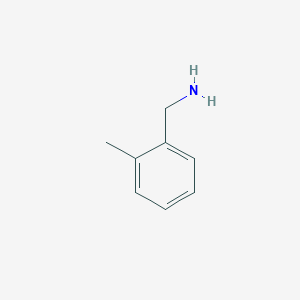

2-Methylbenzylamine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30466. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Xylenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-7-4-2-3-5-8(7)6-9/h2-5H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAAPVQEZPAQNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059000 | |

| Record name | Benzenemethanamine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Methylbenzylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10912 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

89-93-0 | |

| Record name | 2-Methylbenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Amino-2-xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbenzylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanamine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methylbenzylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5G4SJ5XMN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2-Methylbenzylamine from 2-Methylbenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for the production of 2-methylbenzylamine from 2-methylbenzonitrile (also known as o-tolunitrile). The synthesis of this compound, a valuable building block in the pharmaceutical and chemical industries, is critically examined through two principal methodologies: catalytic hydrogenation and chemical reduction using metal hydrides. This document details the experimental protocols, reaction mechanisms, and quantitative data associated with these methods to assist researchers in the selection and optimization of the most suitable synthetic strategy.

Introduction

This compound is a primary amine of significant interest in organic synthesis, serving as a key intermediate in the preparation of various pharmaceuticals and agrochemicals. Its synthesis from the readily available precursor, 2-methylbenzonitrile, involves the reduction of the nitrile functional group. The two most prevalent and effective methods for this transformation are catalytic hydrogenation and reduction with lithium aluminum hydride (LiAlH₄).

This guide will explore the nuances of each approach, presenting a comparative analysis of their respective advantages and limitations in terms of yield, selectivity, safety, and scalability.

Synthetic Methodologies

The conversion of 2-methylbenzonitrile to this compound is fundamentally a reduction reaction. The primary methods employed are catalytic hydrogenation, which utilizes gaseous hydrogen in the presence of a metal catalyst, and chemical reduction, which employs a metal hydride reagent.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial process for the reduction of nitriles due to its high efficiency and atom economy. The reaction typically involves the use of a heterogeneous catalyst, such as Raney Nickel or palladium on carbon (Pd/C), under a pressurized atmosphere of hydrogen gas.

Reaction Scheme:

The choice of catalyst, solvent, temperature, and pressure can significantly influence the reaction rate and selectivity, with the primary challenge being the prevention of side reactions that lead to the formation of secondary and tertiary amines.

Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a powerful reducing agent capable of converting a wide range of functional groups, including nitriles, to their corresponding amines.[1][2] The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF).

Reaction Scheme:

While highly effective, the use of LiAlH₄ requires stringent anhydrous conditions due to its violent reaction with water.[3] The work-up procedure is also a critical step to ensure the safe quenching of excess reagent and isolation of the product.

Quantitative Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound from 2-methylbenzonitrile using different methodologies. Data for the closely related benzonitrile is included for comparative purposes where specific data for 2-methylbenzonitrile is not available.

Table 1: Catalytic Hydrogenation of Nitriles

| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) | Reference |

| Benzonitrile | Amorphous NiAl alloy | Ethanol | 40 | 2.0 | 95.2 (Selectivity) | >99 (Conversion) | [4] |

| Benzonitrile | 5% Pd/C | Not specified | 65 | 4.0 | 82 | Not specified | [5] |

| 2-Methylbenzonitrile | Not specified | tert-Butyl alcohol | 120 | High | 96 | Not specified |

Table 2: Chemical Reduction of Nitriles with LiAlH₄

| Starting Material | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Generic Nitrile | Ether | Overnight | Room Temp. | 55 | Not specified | |

| Generic Nitrile | THF | 4 | Room Temp. | Not specified | Not specified | [1] |

Experimental Protocols

Catalytic Hydrogenation using Raney® Nickel

This protocol is a representative procedure for the catalytic hydrogenation of an aromatic nitrile.[3]

Materials:

-

2-Methylbenzonitrile

-

Raney® Nickel (slurry in water)

-

Ethanol or Methanol

-

Hydrogen gas

-

Pressurized hydrogenation reactor (e.g., Parr apparatus)

Procedure:

-

In a suitable pressure reactor vessel, add 2-methylbenzonitrile (1 equivalent).

-

Add ethanol or methanol as the solvent. The concentration of the nitrile is typically in the range of 10-20% (w/v).

-

Carefully add the Raney® Nickel slurry (typically 5-10% by weight of the nitrile). The catalyst should be handled under a blanket of solvent to prevent ignition upon drying.

-

Seal the reactor and purge it several times with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2.0 - 4.0 MPa).

-

Heat the reaction mixture to the desired temperature (e.g., 40 - 100°C) with vigorous stirring.

-

Monitor the reaction progress by monitoring the hydrogen uptake. The reaction is typically complete within a few hours.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Purge the reactor with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Raney® Nickel on the filter pad is pyrophoric and should be kept wet and disposed of properly.

-

The filtrate containing the product can be concentrated under reduced pressure.

-

The crude this compound can be purified by distillation under reduced pressure.

Chemical Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is a general procedure for the reduction of nitriles using LiAlH₄.[1]

Materials:

-

2-Methylbenzonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Water

-

10% Sodium hydroxide solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate or dichloromethane

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

To the flask, add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF (10 volumes relative to the nitrile) and cool the mixture to 0°C in an ice bath.

-

Dissolve 2-methylbenzonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture back to 0°C in an ice bath.

-

Work-up (Fieser method): Cautiously and sequentially add water (1 volume equivalent to the mass of LiAlH₄ used), followed by 10% aqueous sodium hydroxide (1.5 volume equivalents to the mass of LiAlH₄), and finally water again (3 volume equivalents to the mass of LiAlH₄).

-

Stir the resulting granular precipitate for 30 minutes.

-

Filter the mixture through a pad of Celite® and wash the precipitate with ethyl acetate or dichloromethane.

-

Separate the organic layer from the combined filtrate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by distillation under reduced pressure.

Mandatory Visualizations

Signaling Pathways and Reaction Mechanisms

Caption: Reaction pathway for catalytic hydrogenation.

Caption: Reaction pathway for LiAlH₄ reduction.

Experimental Workflow

Caption: General laboratory workflow for synthesis.

Conclusion

The synthesis of this compound from 2-methylbenzonitrile can be effectively achieved through both catalytic hydrogenation and chemical reduction with LiAlH₄. Catalytic hydrogenation, particularly with Raney® Nickel or Pd/C, offers a scalable and atom-economical route, with the potential for high yields. However, careful optimization of reaction conditions is crucial to minimize the formation of secondary and tertiary amine byproducts. The reduction with LiAlH₄ provides a powerful and often high-yielding alternative, though it necessitates stringent handling of a pyrophoric reagent and a careful work-up procedure. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. This guide provides the foundational knowledge and detailed protocols to enable researchers to make an informed decision and successfully synthesize the target compound.

References

An In-depth Technical Guide to 2-Methylbenzylamine: Chemical Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methylbenzylamine, a versatile primary amine widely utilized as a building block in organic synthesis, particularly in the development of pharmaceutical compounds. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and key synthetic applications, including a detailed experimental protocol for a common protection reaction.

Chemical Structure and Nomenclature

This compound, also known as o-tolylamine or (2-methylphenyl)methanamine, is an aromatic amine characterized by a benzyl group substituted with a methyl group at the ortho position of the benzene ring.

IUPAC Name: (2-methylphenyl)methanamine[1]

Chemical Structure:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁N | [1] |

| Molecular Weight | 121.18 g/mol | [2][3] |

| CAS Number | 89-93-0 | [2][4][5] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Odor | Strong, ammonia-like | [6] |

| Density | 0.977 g/mL at 25 °C | [3][6] |

| Boiling Point | 199 °C | [3][6] |

| Melting Point | -30 °C | [6] |

| Flash Point | 84 °C (closed cup) | |

| Refractive Index | n20/D 1.544 | [3] |

| Solubility | Very soluble in water | [4] |

Synthetic Applications in Drug Development

This compound is a crucial intermediate in the synthesis of a wide range of pharmaceutical compounds. Its primary amine functionality allows it to readily participate in reactions such as reductive amination and acylation, forming key linkages in more complex molecules. A particularly important application is its use as a precursor for the synthesis of protected amines, which are fundamental in multi-step organic synthesis.

General Workflow for N-Boc Protection of this compound

The following diagram illustrates a typical workflow for the synthesis of N-(tert-butoxycarbonyl)-2-methylbenzylamine, a common protected form of this compound used in further synthetic steps.

References

- 1. This compound | C8H11N | CID 6993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scbt.com [scbt.com]

- 6. chemistry-online.com [chemistry-online.com]

Spectroscopic Profile of 2-Methylbenzylamine: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-Methylbenzylamine (CAS No. 89-93-0), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Quantitative Spectroscopic Data

The spectroscopic data for this compound is summarized in the tables below, offering a clear and concise reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum of this compound exhibits characteristic signals for its aromatic, benzylic, methyl, and amine protons. Data has been reported in deuterated chloroform (CDCl₃) at different frequencies.

| Assignment | Structure | Chemical Shift (δ) ppm @ 399.65 MHz [1] | Chemical Shift (δ) ppm @ 89.56 MHz [1] | Description |

| Aromatic H | Ar-H | 7.11 - 7.24 | 7.15 - 7.27 | Multiplet |

| Benzylic H | -CH₂-NH₂ | 3.773 | 3.833 | Singlet |

| Methyl H | -CH₃ | 2.278 | 2.321 | Singlet |

| Amine H | -NH₂ | 1.81 | 1.56 | Broad Singlet |

¹³C NMR Data

While specific experimental ¹³C NMR data for this compound is often found in subscription-based databases, the expected chemical shift ranges for the carbon environments are presented below based on standard values.

| Assignment | Structure | Expected Chemical Shift (δ) ppm |

| Quaternary Aromatic C | C -CH₃ | 135 - 140 |

| Quaternary Aromatic C | C -CH₂NH₂ | 140 - 145 |

| Aromatic C-H | Ar-C H | 125 - 131 |

| Benzylic C | -C H₂-NH₂ | 40 - 45 |

| Methyl C | -C H₃ | 18 - 22 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorptions for a primary amine and a substituted aromatic ring. The data below is for a neat (liquid film) sample.

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~3364 | N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2960 | C-H Stretch | Aliphatic (-CH₃, -CH₂) |

| ~1600 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| ~1492 | C=C Stretch | Aromatic Ring |

| ~1451 | N-H Bend | Primary Amine (-NH₂) |

| ~1368 | C-N Stretch | Amine |

| 730 - 770 | C-H Bend (Out-of-plane) | Ortho-disubstituted Aromatic |

Note: Data is based on characteristic peaks for similar primary aromatic amines.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound provides information on its molecular weight and fragmentation pattern.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Possible Fragment |

| 121 | 6.5 | [M]⁺ (Molecular Ion) |

| 120 | 14.8 | [M-H]⁺ |

| 104 | 100.0 | [M-NH₃]⁺ |

| 93 | 12.0 | [C₇H₉]⁺ |

| 91 | 14.0 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 12.0 | [C₆H₅]⁺ (Phenyl ion) |

| 30 | 17.9 | [CH₂NH₂]⁺ |

Experimental Protocols

The following sections describe generalized yet detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Apparatus : A 400 MHz (or similar) Nuclear Magnetic Resonance spectrometer.

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform.

-

Phase and baseline correct the spectrum. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a 45-degree pulse angle, a longer relaxation delay (e.g., 5-10 seconds) to ensure proper relaxation of quaternary carbons, and a spectral width of ~240 ppm.

-

Process the FID similarly to the ¹H spectrum and reference the CDCl₃ solvent signal to 77.16 ppm.

-

IR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid) : As this compound is a liquid at room temperature, it can be analyzed directly as a thin film.

-

Place one drop of the neat liquid onto the surface of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

-

Carefully place a second salt plate on top to create a thin, uniform liquid film between the plates.

-

-

Apparatus : A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Place the prepared salt plate "sandwich" into the sample holder in the spectrometer's beam path.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry Protocol

-

Sample Introduction : Introduce a dilute solution of this compound (e.g., in methanol or acetonitrile) into the mass spectrometer, often via a direct insertion probe or through a gas chromatography (GC) system for separation prior to analysis.

-

Apparatus : A mass spectrometer equipped with an Electron Ionization (EI) source.

-

Ionization and Analysis :

-

The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

This causes ionization and fragmentation of the molecule.

-

The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection : An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of an organic compound such as this compound.

References

physical properties of 2-Methylbenzylamine boiling point and density

An In-depth Technical Guide to the Physical Properties of 2-Methylbenzylamine: Boiling Point and Density

This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require accurate and detailed information for their work. This document includes tabulated data, detailed experimental protocols for the determination of these properties, and a workflow diagram for the characterization of liquid chemical samples.

Core Physical Properties of this compound

This compound, also known as o-tolylmethanamine, is an aromatic amine that serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] At room temperature, it is a colorless to pale yellow liquid.[1] A precise understanding of its physical properties is essential for its application in chemical synthesis and process development.

Data Presentation

The boiling point and density of this compound are summarized in the table below. These values are based on literature data.

| Physical Property | Value | Conditions |

| Boiling Point | 199 °C | At atmospheric pressure |

| Density | 0.977 g/mL | At 25 °C |

Note: A density of 0.979 g/mL has also been reported.[2]

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the boiling point and density of a liquid compound such as this compound.

Determination of Boiling Point (Capillary Method)

The capillary method is a common and reliable technique for determining the boiling point of a liquid, especially when only a small sample is available.[3] The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[4][5]

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube (e.g., sodium fusion tube)

-

Heat source (e.g., Bunsen burner or hot plate)

-

Liquid for the bath (e.g., paraffin oil)

-

Stand and clamps

Procedure:

-

Sample Preparation: Fill the small test tube with the liquid sample (this compound) to a depth of about 2-3 cm.

-

Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end protruding above the surface.[4]

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube or an oil bath. The heating oil level should be above the sample level but below the top of the test tube.[6]

-

Observation: Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[6]

-

Boiling Point Identification: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[3][4] This indicates that the liquid has reached its boiling point.

-

Recording the Temperature: Turn off the heat and allow the apparatus to cool slowly. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[3][4] Record this temperature.

Determination of Density (Pycnometer or Graduated Cylinder Method)

The density of a liquid can be determined by measuring the mass of a known volume of the substance.[7]

Apparatus:

-

Pycnometer (for high precision) or a graduated cylinder

-

Analytical balance (accurate to at least 0.001 g)

-

Thermometer

-

Water bath (for temperature control)

Procedure:

-

Measure the Mass of the Empty Container: Clean and thoroughly dry a 10 mL graduated cylinder or a pycnometer. Measure its mass on an analytical balance and record it as m₁.[8]

-

Add the Liquid Sample: Carefully add a specific volume of this compound to the graduated cylinder (e.g., 10 mL).[7] If using a pycnometer, fill it completely.

-

Equilibrate Temperature: Place the container with the sample in a water bath set to a specific temperature (e.g., 25 °C) and allow it to equilibrate.

-

Measure the Combined Mass: Once the temperature is stable, measure the mass of the container with the liquid and record it as m₂.[8]

-

Calculate the Mass of the Liquid: The mass of the liquid (m_liquid) is the difference between the two measurements: m_liquid = m₂ - m₁.

-

Determine the Volume of the Liquid: The volume (V_liquid) is read directly from the graduated cylinder or is the known volume of the pycnometer.

-

Calculate the Density: The density (ρ) is calculated using the formula: ρ = m_liquid / V_liquid.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the physical characterization of a liquid chemical sample, such as this compound.

Caption: Workflow for determining the physical properties of a liquid chemical.

References

- 1. Page loading... [guidechem.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. Video: Boiling Points - Procedure [jove.com]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. chm.uri.edu [chm.uri.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Solubility of 2-Methylbenzylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Methylbenzylamine in organic solvents. Understanding the solubility of this compound is crucial for its application in chemical synthesis, formulation development, and various research settings. This document outlines the theoretical considerations of its solubility, presents a standardized template for recording experimentally determined solubility data, provides a detailed experimental protocol for its determination, and illustrates the workflow for this procedure.

Introduction to the Solubility of this compound

Quantitative Solubility Data

As of this writing, specific quantitative solubility data for this compound in a range of organic solvents has not been found in publicly accessible databases and literature. Therefore, the following table is provided as a template for researchers to systematically record their experimentally determined data. Adhering to a standardized format is essential for the clear and consistent reporting of solubility measurements, facilitating comparison across different studies and laboratories.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Dichloromethane | ||||

| Ethyl Acetate | ||||

| Toluene | ||||

| Hexane | ||||

| User-defined |

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[3][4] This protocol outlines the steps to measure the solubility of this compound in an organic solvent of interest.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analysis method.[5]

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.[4]

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant and recorded temperature (e.g., 25 °C).

-

Shake the vials for a sufficient duration to allow the system to reach equilibrium. This may take from 24 to 72 hours.[4] It is recommended to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been established (i.e., the concentration of the solute in the solution no longer increases).[4]

-

-

Sample Separation:

-

Once equilibrium is reached, remove the vials from the shaker and allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.[4]

-

Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter to remove any remaining solid particles. This step is critical for accurate measurement.[4]

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.[5]

-

A pre-established calibration curve must be used to convert the instrument's response to a concentration value.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent using the determined concentration and the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide serves as a foundational resource for researchers and professionals working with this compound. While publicly available quantitative solubility data is limited, the provided experimental protocol offers a robust methodology for its determination. The standardized data table and workflow visualization are intended to promote consistent and high-quality data generation and reporting within the scientific community. Accurate solubility data is paramount for the successful application of this compound in research and development.

References

A Technical Guide to the Commercial Availability and Purity of 2-Methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzylamine, an organic compound with the formula CH₃C₆H₄CH₂NH₂, is a valuable building block in the synthesis of various biologically active molecules. Its utility in the preparation of anticonvulsants and antiviral agents underscores the importance of sourcing high-purity material for research and development. This technical guide provides an in-depth overview of the commercial availability of this compound, its typical purity levels, and the analytical methodologies employed for its quality control.

Commercial Availability

This compound is readily available from a multitude of chemical suppliers. The compound is typically offered in various quantities, from grams to kilograms, catering to both laboratory-scale research and larger-scale development needs. The purity of commercially available this compound generally ranges from 96% to upwards of 98%.

For ease of comparison, the following table summarizes the offerings from several prominent suppliers. Please note that catalog numbers and availability are subject to change and should be verified on the respective supplier's website.

| Supplier | Catalog Number (Example) | Purity Specification | Analytical Method |

| Sigma-Aldrich | 127132 | 96%[1] | Not specified |

| ≥98.0% | GC | ||

| Thermo Scientific (Fisher Scientific) | AAB2324322 | 96% | Not specified |

| TCI (Tokyo Chemical Industry) | M0942 | >98.0% (GC,T)[2] | GC, Titration |

| Lab Pro Inc. | M0942-5ML | Min. 98.0% (GC,T)[2] | GC, Titration |

| Santa Cruz Biotechnology | sc-253304 | Not specified | Not specified |

| Apollo Scientific | OR936728 | 98% | Not specified |

| Chemsavers, Inc. | 216840-25G | 98% | Not specified |

Purity and Analytical Methodologies

The primary method for determining the purity of this compound is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Titration is also cited by some suppliers as a method for purity assessment, likely a non-aqueous acid-base titration to determine the amine content.

While specific, detailed protocols are often proprietary to the supplier, a general experimental workflow for the quality control of this compound can be outlined. This workflow ensures the identity and purity of the material before its use in sensitive applications.

Caption: Quality Control Workflow for this compound.

Experimental Protocols

Identity Confirmation by FTIR Spectroscopy

Methodology:

-

Sample Preparation: A small drop of neat this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition: The spectrum is acquired over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample analysis.

-

Data Analysis: The resulting infrared spectrum is compared against a reference spectrum of this compound. Key characteristic peaks include N-H stretching (around 3300-3400 cm⁻¹), C-H aromatic and aliphatic stretching (around 2800-3100 cm⁻¹), and C=C aromatic ring stretching (around 1450-1600 cm⁻¹).

Purity Determination by Gas Chromatography (GC)

Methodology:

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for amine analysis (e.g., a DB-5 or equivalent polysiloxane-based column) is used.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as dichloromethane or methanol at a concentration of approximately 1 mg/mL.

-

GC Conditions (Representative):

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold at 250 °C for 5 minutes

-

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

-

Data Analysis: The purity is calculated based on the area percent of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Structural Confirmation by NMR Spectroscopy

Methodology:

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 MHz).

-

Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are compared to established spectral data for this compound to confirm the chemical structure.[3][4][5]

Potential Impurities

The synthesis of this compound can result in several potential impurities. These may include:

-

Starting materials: Unreacted 2-methylbenzyl bromide or 2-methylbenzyl alcohol.[6]

-

By-products of synthesis: Over-alkylation products such as N,N-di(2-methylbenzyl)amine.

-

Isomeric impurities: 3-Methylbenzylamine and 4-Methylbenzylamine.

-

Oxidation products: 2-Methylbenzaldehyde.

The chromatographic and spectroscopic methods described above are generally capable of detecting and quantifying these potential impurities.

Conclusion

This compound is a commercially accessible reagent with typical purities suitable for most research and drug development applications. The primary analytical method for purity assessment is Gas Chromatography. For critical applications, it is imperative for researchers to consult the supplier's Certificate of Analysis and, if necessary, perform their own quality control checks using the methodologies outlined in this guide to ensure the material meets the required specifications.

References

A Technical Guide to the Safe Handling and Storage of 2-Methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the safe handling, storage, and emergency procedures for 2-Methylbenzylamine (CAS No. 89-93-0) in a laboratory setting. Adherence to these protocols is critical to ensure personnel safety and maintain chemical integrity.

Hazard Identification and Classification

This compound is a combustible, corrosive liquid that is harmful if swallowed and causes severe skin burns and eye damage.[1][2][3] Vapors are heavier than air and can form explosive mixtures.[1][2] It is classified under the Globally Harmonized System (GHS) as follows:

-

Serious Eye Damage/Eye Irritation: Category 1[2]

-

Acute Toxicity, Oral: Category 4[1]

-

Flammable Liquids: Category 4[2]

The substance is designated with the signal word "Danger" and is associated with hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage).[1]

Physicochemical Properties

Proper handling procedures are informed by the key physical and chemical properties of the substance.

| Property | Value |

| Synonyms | o-Methylbenzylamine, o-Xylylamine, (2-Methylphenyl)methanamine[2][4] |

| Appearance | Colorless to slightly yellow liquid[5][6] |

| Molecular Formula | C₈H₁₁N[4][5][6] |

| Molecular Weight | 121.18 g/mol [5] |

| Boiling Point | 199 °C[7] |

| Melting Point | -30 °C to -55 °C[1][4][6] |

| Flash Point | 75 - 84 °C (closed cup)[1][2] |

| Density | ~0.977 g/mL at 25 °C[7] |

| Vapor Density | 4.19 (Air = 1)[1] |

| Autoignition Temp. | 380 °C[1] |

| Solubility in Water | 65 g/L at 20 °C; Very soluble[1][4] |

Standard Laboratory Protocols

To minimize exposure, all work with this compound must be conducted in a well-ventilated area.[1]

-

Fume Hood: All handling, transfers, and experiments should be performed inside a certified chemical fume hood.[3][8]

-

Emergency Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[3][9]

Appropriate PPE is mandatory to prevent contact with this corrosive substance.[2]

-

Eye and Face Protection: Wear tightly sealed chemical safety goggles in combination with a face shield.[1][3][10]

-

Skin Protection:

-

Respiratory Protection: If working outside a fume hood or if ventilation is insufficient, a NIOSH/MSHA-approved respirator with a suitable filter for organic vapors is necessary.[3][9]

-

Avoid all contact with skin, eyes, and clothing.[1]

-

Do not breathe vapors or mists.[2]

-

Keep the substance away from heat, sparks, open flames, and other ignition sources.[2][8]

-

Use the smallest quantity of material necessary for the experiment.

-

Ground and bond containers when transferring material to prevent static discharge.[9]

-

Wash hands thoroughly after handling and before breaks.[1]

Storage Requirements

-

Location: Store in a designated corrosives area that is cool, dry, and well-ventilated.[3][11] The storage area should be secured, such as in a locked cabinet.[1]

-

Conditions: Keep containers tightly closed to prevent exposure to air and moisture.[3] It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) as the material is air-sensitive.[3]

-

Temperature: Store at ambient temperature, not exceeding 45°C.[1] Some suppliers recommend refrigerated storage between 2-8°C.[4][12]

-

Incompatible Materials: Segregate from acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[2][3][9]

Visual Workflow Diagrams

The following diagrams illustrate standardized workflows for handling and emergency response.

Emergency Procedures Protocol

Immediate action is required in case of exposure.[3]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][9]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[3][9]

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use the mouth-to-mouth method). Seek immediate medical attention.[8][9]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and have them drink 2-4 glasses of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][9]

In the event of a spill, follow the workflow in Diagram 2.

-

Evacuate and Secure: Evacuate non-essential personnel from the area and ensure adequate ventilation. Remove all sources of ignition.[1][2]

-

Protect Personnel: Wear full personal protective equipment, including respiratory protection.[1]

-

Containment: Stop the leak if it can be done safely. Contain the spill using inert, non-combustible absorbent materials like sand, vermiculite, or diatomite.[2][9] Do not allow the spill to enter drains or waterways.[1]

-

Cleanup: Collect the absorbed material using non-sparking tools and place it into a suitable, closed, and properly labeled container for disposal.[13]

-

Decontamination: Clean the spill area thoroughly.

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[1][2]

-

Unsuitable Media: Do not use a full water jet, as it may spread the fire.[1]

-

Specific Hazards: The substance is combustible. Vapors can form explosive mixtures with air and may travel to an ignition source.[2] Hazardous combustion products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2][8]

-

Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[2][8] Use water spray to cool endangered containers.[1]

Waste Disposal

This compound and its contaminated materials must be treated as hazardous waste.

-

All waste must be disposed of in accordance with local, regional, and national environmental regulations.[2][14]

-

Do not dispose of it with household garbage or allow it to enter the sewage system.[1]

-

It is recommended to use a licensed professional waste disposal service. This material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[10]

-

Empty containers should be decontaminated before disposal.[1]

References

- 1. alkylamines.com [alkylamines.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | 89-93-0 [chemicalbook.com]

- 5. This compound | C8H11N | CID 6993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. 2-メチルベンジルアミン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. N-Methylbenzylamine Storage Guidelines [sincerechemicals.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to 2-Methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and relevant biological pathways of 2-Methylbenzylamine, a versatile primary amine used as a building block in the synthesis of various organic compounds, including pharmaceuticals.

Core Molecular Data

This compound, also known as o-methylbenzylamine, is a colorless to pale yellow liquid. Key quantitative data regarding its molecular properties are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₈H₁₁N | [1][2][3] |

| CH₃C₆H₄CH₂NH₂ | [4][5] | |

| Molecular Weight | 121.18 g/mol | [1][3][4][5] |

| 121.183 g/mol | [2] | |

| CAS Number | 89-93-0 | [2][4][5] |

| Density | 0.977 g/mL at 25 °C | [5] |

| Boiling Point | 199 °C | [5] |

| Refractive Index | n20/D 1.544 | [5] |

Synthesis of this compound

A common method for the synthesis of this compound is the reductive amination of 2-methylbenzaldehyde. This process typically involves the reaction of the aldehyde with an amine source, such as ammonia or ammonium formate, to form an imine intermediate, which is subsequently reduced to the desired amine.

Experimental Protocol: Reductive Amination

The following protocol is a representative example of the synthesis of a benzylamine derivative via reductive amination and can be adapted for this compound.

-

Reaction Setup: In a round-bottom flask, 2-methylbenzaldehyde is mixed with ammonium formate.

-

Heating: The mixture is heated to a temperature between 100-180 °C.

-

Reaction Time: The reaction is allowed to proceed for approximately 5 hours.

-

Work-up:

-

The reaction mixture is cooled to room temperature and then poured into water.

-

The aqueous solution is extracted with an organic solvent, such as ether.

-

The organic phase is washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

-

Purification: The crude product is then purified by distillation to yield this compound.

Biocatalytic Synthesis Pathway

An alternative and stereoselective route for the synthesis of chiral amines like methylbenzylamine involves a biocatalytic redox cascade reaction. This pathway is particularly relevant for the production of optically active drugs. The following diagram illustrates the simultaneous synthesis of (R)-α-methylbenzylamine and α-phenylethanol.

Caption: Biocatalytic cascade for kinetic resolution of racemic methylbenzylamine.[6]

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules. For instance, it is utilized in the preparation of N-(tert-butoxycarbonyl)-2-methylbenzylamines, which are precursors for isoquinoline derivatives. Isoquinolines are a class of compounds that form the structural backbone of numerous alkaloids and pharmaceuticals.

References

- 1. chemistry-online.com [chemistry-online.com]

- 2. prepchem.com [prepchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 2-Methylbenzylamine as a Chiral Auxiliary in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric synthesis is a cornerstone of modern drug discovery and development, enabling the selective synthesis of a single enantiomer of a chiral molecule. Chiral auxiliaries are powerful tools in this endeavor, temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. This is achieved through the formation of diastereomeric intermediates, which have different physical and chemical properties, allowing for their separation or for a subsequent reaction to proceed with high stereoselectivity.[1][2] 2-Methylbenzylamine, a readily available chiral amine, serves as an effective chiral auxiliary in a variety of asymmetric transformations, including alkylations and conjugate additions. Its steric bulk and the ability to form rigid transition states allow for excellent control over the formation of new stereocenters. The auxiliary can be efficiently cleaved and recovered after the desired transformation.

This document provides detailed application notes and protocols for the use of this compound as a chiral auxiliary in asymmetric synthesis.

Principle of Stereochemical Control

The stereochemical outcome of reactions employing this compound as a chiral auxiliary is dictated by the formation of a sterically hindered environment around the reactive center. After attachment to a carbonyl compound to form a chiral imine or enamine, the bulky 2-methylbenzyl group effectively shields one face of the molecule. This steric hindrance directs the approach of an incoming electrophile or nucleophile to the less hindered face, resulting in the preferential formation of one diastereomer.

Application 1: Diastereoselective α-Alkylation of Ketones

The asymmetric α-alkylation of ketones is a fundamental carbon-carbon bond-forming reaction. Using this compound as a chiral auxiliary allows for the highly diastereoselective introduction of an alkyl group at the α-position of a ketone.

Experimental Workflow

Quantitative Data

| Entry | Ketone | Alkylating Agent | Diastereomeric Excess (d.e.) (%) | Yield (%) |

| 1 | Cyclohexanone | Methyl Iodide | >95 | 85 |

| 2 | Cyclohexanone | Benzyl Bromide | >98 | 82 |

| 3 | Propiophenone | Ethyl Iodide | 92 | 78 |

| 4 | 2-Pentanone | Propyl Bromide | 90 | 75 |

Note: The data presented are representative values based on typical outcomes for this class of reaction. Actual results may vary depending on specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Formation of the Chiral Imine

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the prochiral ketone (1.0 eq.), (R)-2-methylbenzylamine (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid (0.02 eq.).

-

Add toluene to the flask to give a final concentration of approximately 0.5 M.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours).

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.

-

The crude chiral imine is typically used in the next step without further purification.

Protocol 2: Diastereoselective Alkylation

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon), add anhydrous tetrahydrofuran (THF).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Prepare a solution of lithium diisopropylamide (LDA) by slowly adding n-butyllithium (1.1 eq.) to a solution of diisopropylamine (1.15 eq.) in THF at -78 °C. Stir for 30 minutes at 0 °C, then cool back to -78 °C.

-

Slowly add a solution of the chiral imine from Protocol 1 (1.0 eq.) in anhydrous THF to the LDA solution via cannula. Stir the resulting orange-red solution at -78 °C for 1 hour to ensure complete formation of the aza-enolate.

-

Slowly add the alkylating agent (1.2 eq.) to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkylated imine.

Protocol 3: Hydrolysis and Auxiliary Cleavage

-

Dissolve the crude alkylated imine in a 1:1 mixture of THF and 2 M aqueous hydrochloric acid.

-

Stir the mixture vigorously at room temperature for 4-6 hours, monitoring the disappearance of the imine by TLC.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure α-alkylated ketone.

-

The aqueous layer can be basified with NaOH and extracted with diethyl ether to recover the this compound auxiliary.

Application 2: Diastereoselective Conjugate Addition

The conjugate (Michael) addition is a powerful method for the formation of carbon-carbon bonds. The use of this compound as a chiral auxiliary attached to an α,β-unsaturated aldehyde or ketone can direct the 1,4-addition of a nucleophile with high diastereoselectivity.

Experimental Workflow

Quantitative Data

| Entry | α,β-Unsaturated Substrate | Nucleophile | Diastereomeric Excess (d.e.) (%) | Yield (%) |

| 1 | Cinnamaldehyde Imine | MeMgBr / CuI | 94 | 88 |

| 2 | Crotonaldehyde Imine | Et₂Zn / Ni(acac)₂ | 96 | 90 |

| 3 | Cyclohexenone Imine | PhMgBr / CuI | 91 | 85 |

| 4 | Cinnamaldehyde Imine | (CH₂)₅CuLi | 93 | 87 |

Note: The data presented are representative values based on typical outcomes for this class of reaction. Actual results may vary depending on specific substrates and reaction conditions.

Experimental Protocols

Protocol 4: Formation of the Chiral α,β-Unsaturated Imine

-

Follow Protocol 1, substituting the prochiral ketone with an α,β-unsaturated aldehyde.

Protocol 5: Diastereoselective Conjugate Addition

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon), add a catalytic amount of a copper(I) salt (e.g., CuI, 0.1 eq.).

-

Add anhydrous THF and cool the suspension to -78 °C.

-

Slowly add the Grignard reagent or organolithium nucleophile (1.2 eq.) and stir for 30 minutes to form the organocuprate reagent.

-

Slowly add a solution of the chiral α,β-unsaturated imine from Protocol 4 (1.0 eq.) in anhydrous THF to the organocuprate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction by TLC.

-

Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 6: Hydrolysis and Product Isolation

-

Follow Protocol 3 for the hydrolysis of the resulting β-substituted imine to yield the chiral β-substituted aldehyde or ketone and recover the this compound auxiliary.

Cleavage of the this compound Auxiliary

The removal of the this compound auxiliary is a critical step in the synthetic sequence. The most common and effective method is hydrogenolysis, which cleaves the benzylic C-N bond.

Protocol 7: Cleavage by Catalytic Hydrogenolysis

-

Dissolve the purified product containing the chiral auxiliary in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C, ~10 mol%).

-

Place the reaction vessel in a hydrogenation apparatus.

-

Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or GC-MS).

-

Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the Celite with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude chiral product, which can be further purified by chromatography or crystallization.

-

The this compound auxiliary can be recovered from the reaction mixture by an acid-base extraction.

These protocols provide a foundation for the application of this compound as a versatile chiral auxiliary in asymmetric synthesis. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.

References

Application of 2-Methylbenzylamine in the Preparation of N-substituted Anilines

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted anilines are a critical class of compounds in medicinal chemistry and materials science. The incorporation of a 2-methylbenzyl group onto an aniline core can significantly influence the pharmacological and physicochemical properties of a molecule. This document provides detailed application notes and experimental protocols for the synthesis of N-(2-methylbenzyl)anilines, focusing on three primary synthetic strategies: N-alkylation of anilines with 2-methylbenzyl alcohol, reductive amination of anilines with 2-methylbenzaldehyde, and the Buchwald-Hartwig amination of aryl halides with 2-methylbenzylamine.

Synthetic Strategies and Protocols

The preparation of N-substituted anilines using this compound or its precursors can be achieved through several reliable methods. The choice of method often depends on the availability of starting materials, functional group tolerance, and desired scale of the reaction.

Catalytic N-Alkylation via Borrowing Hydrogen

This method involves the reaction of an aniline with 2-methylbenzyl alcohol in the presence of a transition metal catalyst. The "borrowing hydrogen" or "hydrogen autotransfer" mechanism avoids the use of alkyl halides and is considered a green chemistry approach. The reaction proceeds through the temporary oxidation of the alcohol to an aldehyde, which then forms an imine with the aniline. The imine is subsequently reduced by the hydrogen that was "borrowed" from the alcohol.

General Reaction Scheme:

Experimental Protocol: Synthesis of 4-Chloro-N-(2-methylbenzyl)aniline

This protocol is adapted from a documented synthesis utilizing a gold-iron catalyst.[1]

-

Materials:

-

1-Chloro-4-nitrobenzene (315.1 mg, 2 mmol)

-

2-Methylbenzyl alcohol (1342.9 mg, 11 mmol)

-

9.1 wt% Au/Fe₂O₃ catalyst (100 mg)

-

Argon (inert gas)

-

Ethyl acetate (for extraction)

-

Dichloromethane (for chromatography)

-

Petroleum ether (for chromatography)

-

Triethylamine (for chromatography)

-

Silica Gel (200-300 mesh)

-

-

Procedure:

-

To a 25 mL pressure tube, add 1-chloro-4-nitrobenzene (315.1 mg, 2 mmol), 2-methylbenzyl alcohol (1342.9 mg, 11 mmol), and the Au/Fe₂O₃ catalyst (100 mg).

-

Seal the pressure tube and purge with argon.

-

Heat the reaction mixture to 150 °C and stir for 24 hours.

-

After cooling to room temperature, dissolve the crude mixture in ethyl acetate.

-

Filter the mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a mixture of diethyl ether, triethylamine, and petroleum ether (1:1:100 v/v/v) as the eluent.

-

The final product, 4-chloro-N-(2-methylbenzyl)aniline, is obtained as a yellow solid.

-

Quantitative Data for N-Alkylation

| Product | Starting Materials | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Chloro-N-(2-methylbenzyl)aniline | 1-Chloro-4-nitrobenzene, 2-Methylbenzyl alcohol | 9.1 wt% Au/Fe₂O₃ | None | 150 | 24 | 81 | [1] |

Note: In this specific protocol, the nitro group is reduced in situ to the aniline, which then undergoes N-alkylation.

Reductive Amination

Reductive amination is a versatile two-step, one-pot process for forming C-N bonds. It involves the reaction of an aniline with 2-methylbenzaldehyde to form an imine, which is then reduced in situ to the desired N-(2-methylbenzyl)aniline. A variety of reducing agents can be employed, with sodium borohydride and its derivatives being common choices.

General Reaction Scheme:

Experimental Protocol: General Procedure for Reductive Amination

This is a general protocol and may require optimization for specific substrates.

-

Materials:

-

Substituted aniline (1.0 mmol)

-

2-Methylbenzaldehyde (1.2 mmol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (10 mL)

-

Acetic acid (optional, catalytic amount)

-

-

Procedure:

-

In a round-bottom flask, dissolve the substituted aniline (1.0 mmol) and 2-methylbenzaldehyde (1.2 mmol) in DCM or DCE (10 mL).

-

If the aniline is a weak nucleophile, a catalytic amount of acetic acid can be added to facilitate imine formation.

-

Stir the mixture at room temperature for 30-60 minutes.

-

Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Quantitative Data for Reductive Amination

Buchwald-Hartwig Amination

General Reaction Scheme:

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This is a general protocol and requires an inert atmosphere. The choice of ligand and base is crucial and often needs to be optimized for specific substrates.

-

Materials:

-

Aryl halide (1.0 mmol)

-

This compound (1.2 mmol)

-

Pd₂(dba)₃ (0.01-0.05 mmol) or other Pd precatalyst

-

Appropriate phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) (0.02-0.10 mmol)

-

Sodium tert-butoxide (NaOtBu) or another suitable base (1.4 mmol)

-

Anhydrous toluene or dioxane (5 mL)

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol), palladium precatalyst, ligand, and base.

-

Evacuate and backfill the flask with the inert gas (repeat three times).

-

Add the anhydrous solvent (5 mL) followed by this compound (1.2 mmol) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Quantitative Data for Buchwald-Hartwig Amination

Specific quantitative data for the coupling of this compound with various aryl halides is not detailed in the search results. However, the Buchwald-Hartwig amination is a high-yielding reaction, and it is reasonable to expect yields in the range of 70-95% for many substrates.

Visualizations

Experimental Workflow

Caption: General experimental workflow for the synthesis of N-(2-methylbenzyl)anilines.

Reaction Mechanisms

N-Alkylation via Borrowing Hydrogen

References

Application Notes and Protocols: Catalytic Amination of Alcohols using 2-Methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The direct N-alkylation of amines with alcohols, facilitated by transition metal catalysis, represents a highly efficient and atom-economical method for the synthesis of substituted amines. This approach, commonly known as the "borrowing hydrogen" or "hydrogen autotransfer" methodology, avoids the use of stoichiometric activating agents or leaving groups, generating water as the sole byproduct.[1][2] This process is of significant interest in pharmaceutical and fine chemical synthesis due to its green credentials and broad substrate scope.[3][4]

This document provides detailed application notes and protocols for the catalytic amination of various alcohols using 2-methylbenzylamine, a key building block in many synthetic applications. The protocols and data presented are based on established methodologies using ruthenium and iridium catalysts, which are known to be highly effective for this transformation.[5][6][7]

Catalytic Pathway: The Borrowing Hydrogen Mechanism

The catalytic amination of alcohols with amines proceeds through a well-established "borrowing hydrogen" mechanism. This catalytic cycle involves three key steps:

-

Dehydrogenation: The metal catalyst abstracts two hydrogen atoms from the alcohol, oxidizing it to the corresponding aldehyde or ketone.

-

Condensation: The in-situ generated carbonyl compound condenses with the amine (this compound) to form an imine intermediate, releasing a molecule of water.

-

Hydrogenation: The metal hydride species, formed in the initial step, transfers the "borrowed" hydrogen atoms to the imine, reducing it to the final N-alkylated amine product and regenerating the active catalyst.[1]

Caption: The "Borrowing Hydrogen" catalytic cycle for the amination of an alcohol.

Experimental Workflow

A typical experimental procedure for the catalytic amination of an alcohol with this compound involves the following steps, which can be adapted based on the specific substrates and catalyst system employed.

Caption: General experimental workflow for catalytic amination.

Quantitative Data Summary

The following tables summarize representative yields for the N-alkylation of various amines with different alcohols under typical catalytic conditions. While specific data for this compound across a wide range of alcohols is not consolidated in a single source, the data for structurally similar amines, such as 2-methylaniline and benzylamine, provides a strong indication of the expected reactivity and yields.

Table 1: N-Alkylation of Various Amines with Benzyl Alcohol Derivatives

| Entry | Amine | Alcohol | Product | Yield (%) |

| 1 | 2-Methylaniline | Benzyl alcohol | N-Benzyl-2-methylaniline | 65[8] |

| 2 | 4-Methylaniline | Benzyl alcohol | N-Benzyl-4-methylaniline | 72[8] |

| 3 | 2,4-Dimethylaniline | Benzyl alcohol | N-Benzyl-2,4-dimethylaniline | 55[8] |

| 4 | 4-Methoxyaniline | Benzyl alcohol | N-Benzyl-4-methoxyaniline | 86[8] |

| 5 | Aniline | 4-Methylbenzyl alcohol | N-(4-Methylbenzyl)aniline | 93[8] |

| 6 | Aniline | 4-Bromobenzyl alcohol | N-(4-Bromobenzyl)aniline | 73[8] |

| 7 | Aniline | 2-Bromobenzyl alcohol | N-(2-Bromobenzyl)aniline | 65[8] |

Reaction Conditions: Amine (1.0 mmol), Alcohol (1.5 mmol), Catalyst (1.0 mol%), KOtBu (1.5 mmol), 120 °C, 24 h, solvent-free.[8]

Table 2: Ruthenium-Catalyzed N-Alkylation of Benzylamine with Various Alcohols

This table showcases the versatility of a Ruthenium-based catalyst system for the alkylation of benzylamine with a range of primary and secondary alcohols.

| Entry | Alcohol | Product | Yield (%) |

| 1 | 1-Octanol | N-Octylbenzylamine | 95 |

| 2 | 1-Hexanol | N-Hexylbenzylamine | 98 |

| 3 | Cyclohexylmethanol | N-(Cyclohexylmethyl)benzylamine | 96 |

| 4 | 2-Phenylethanol | N-(2-Phenylethyl)benzylamine | 94 |

| 5 | 1-Phenylethanol | N-(1-Phenylethyl)benzylamine | 85 |

| 6 | Cinnamyl alcohol | N-Cinnamylbenzylamine | 92 |

Reaction Conditions: Benzylamine (5.0 mmol), Alcohol (5.0 mmol), Ruthenium Catalyst (0.5 mol%), Base (5.0 mol%), 110 °C, 12 h.[9]

Experimental Protocols

The following are detailed protocols for the catalytic amination of alcohols with this compound. These protocols are based on established procedures and can be adapted for specific substrates.

Protocol 1: General Procedure for Ruthenium-Catalyzed N-Alkylation

This protocol is adapted from procedures utilizing the [Ru(p-cymene)Cl₂]₂ catalyst with a phosphine ligand, a widely used system for this transformation.[2][7]

Materials:

-

Alcohol (1.0 equiv)

-

This compound (1.0 - 1.2 equiv)

-

[Ru(p-cymene)Cl₂]₂ (0.5 - 1.0 mol%)

-

Bis(diphenylphosphino)ethane (dppe) or similar phosphine ligand (1.0 - 2.0 mol%)

-

Potassium tert-butoxide (KOtBu) or Sodium tert-butoxide (NaOtBu) (5 - 10 mol%)

-

Anhydrous toluene or xylene (0.5 - 1.0 M)

-

Schlenk tube or other suitable reaction vessel

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add the alcohol (e.g., 1.0 mmol), this compound (e.g., 1.1 mmol, 134 mg), [Ru(p-cymene)Cl₂]₂ (e.g., 0.005 mmol, 3.1 mg), the phosphine ligand (e.g., 0.01 mmol), and the base (e.g., 0.05 mmol, 5.6 mg).

-